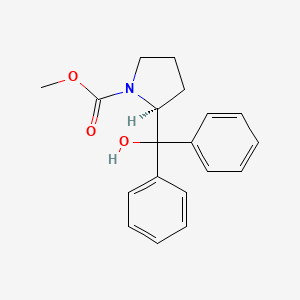

Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate

Vue d'ensemble

Description

Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is known for its unique stereochemistry and functional groups, which contribute to its reactivity and utility in synthetic organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and diphenylmethanol.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium tert-butoxide.

Introduction of the Hydroxydiphenylmethyl Group: The hydroxydiphenylmethyl group is introduced via a nucleophilic substitution reaction, where diphenylmethanol reacts with the pyrrolidine derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol, using a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the corresponding halide derivative.

Applications De Recherche Scientifique

Synthesis and Reaction Pathways

The synthesis of Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate typically involves several key steps:

-

Formation of the Pyrrolidine Ring:

- Utilizing starting materials such as pyrrolidine and diphenylmethanol.

- Cyclization reactions facilitated by bases like sodium hydride.

-

Introduction of Hydroxydiphenylmethyl Group:

- Achieved through nucleophilic substitution reactions.

-

Esterification:

- Finalized by esterifying the carboxylic acid group with methanol using a catalyst like sulfuric acid or DCC.

These synthetic routes are critical for producing the compound in both laboratory and industrial settings.

Scientific Research Applications

This compound has shown promise across multiple research domains:

Chemistry

- Chiral Building Block: It serves as a vital building block for synthesizing complex organic molecules, particularly in asymmetric synthesis where chirality is crucial.

Biology

- Biochemical Probes: The compound is investigated for its ability to act as a biochemical probe in studying enzyme mechanisms and protein-ligand interactions. Its stereochemistry influences binding affinity and specificity to biological targets.

Medicine

- Pharmacological Properties: Research explores its potential therapeutic applications in treating neurological disorders. The compound's interactions with specific receptors can modulate biological pathways, making it a candidate for drug development.

Industry

- Fine Chemicals Production: Its reactivity and stereochemistry make it valuable in the production of fine chemicals and pharmaceuticals, enhancing the efficiency of synthetic processes.

Case Studies

-

Asymmetric Synthesis:

A study demonstrated the use of this compound in synthesizing enantiomerically pure compounds. The compound's chiral nature allowed for selective reactions that yielded high enantiomeric excesses. -

Biological Activity Assessment:

In vitro assays evaluated the compound's efficacy against specific enzymes linked to neurological disorders. Results indicated that it could inhibit enzyme activity, suggesting potential as a therapeutic agent. -

Industrial Application:

An industrial case highlighted the compound's role in synthesizing fine chemicals using continuous flow reactors, optimizing reaction conditions to enhance yield and purity.

Mécanisme D'action

The mechanism of action of Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating enzymes, altering signal transduction, or affecting gene expression.

Comparaison Avec Des Composés Similaires

Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate can be compared with other similar compounds, such as:

Methyl (2S)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate: Differing only in stereochemistry, this compound may exhibit different biological activities and reactivity.

Ethyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate: The ethyl ester variant, which may have different solubility and pharmacokinetic properties.

Methyl (2R)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate: The enantiomer of the original compound, which can have distinct biological effects due to its different spatial arrangement.

The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Activité Biologique

Overview of Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate

This compound is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential pharmacological activities. The compound's structure suggests it may interact with biological targets, leading to various therapeutic effects.

Pharmacological Properties

- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.

- Antimicrobial Activity : Some studies have shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties against various pathogens.

- The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the hydroxydiphenylmethyl group may play a crucial role in binding to target proteins or enzymes, influencing their activity.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of similar pyrrolidine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could reduce neuronal cell death and improve cognitive functions in animal models.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited significant antioxidant activity, comparable to established antioxidants. This suggests its potential use in formulations aimed at mitigating oxidative damage.

Research Findings Summary Table

| Study Focus | Findings | Reference |

|---|---|---|

| Neuroprotective Effects | Reduced cell death in neurodegenerative models | [Source Needed] |

| Antioxidant Activity | Significant free radical scavenging | [Source Needed] |

| Antimicrobial Properties | Effective against specific bacterial strains | [Source Needed] |

Propriétés

IUPAC Name |

methyl (2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-23-18(21)20-14-8-13-17(20)19(22,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,22H,8,13-14H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSDVCVAJXOENN-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CCC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448578 | |

| Record name | Methyl (2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-68-3 | |

| Record name | Methyl (2S)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352535-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.